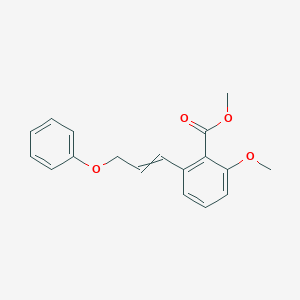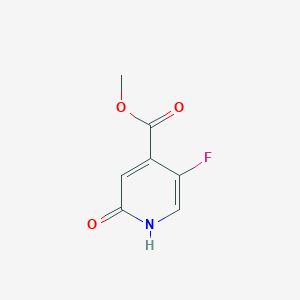
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that have garnered significant attention due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization . These reactions typically require specific conditions such as controlled temperature and the presence of dehydrating agents like phosphorus oxychloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, inhibit specific enzymes, and interact with cellular receptors. These interactions contribute to its neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological effects .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13) |
Clé InChI |
DKGCEFYGKVUVLX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15051962.png)

![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
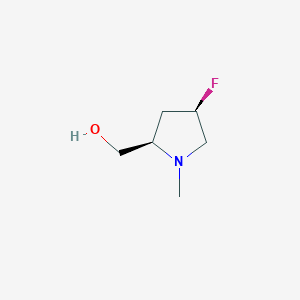
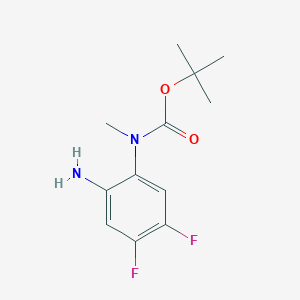
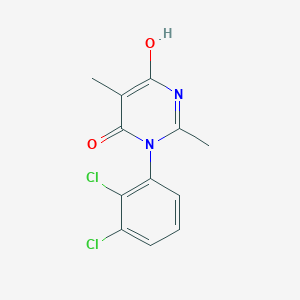
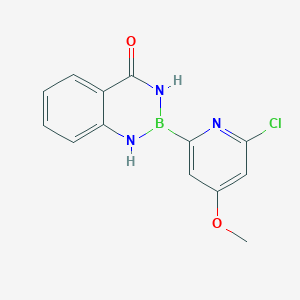
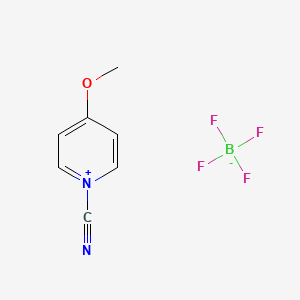
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)

